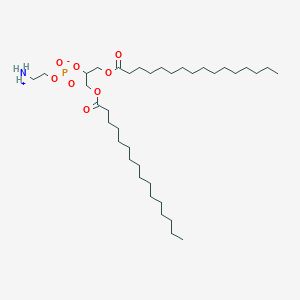![molecular formula C24H32N2 B10765966 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine CAS No. 57377-70-5](/img/structure/B10765966.png)
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine is a chemical compound that belongs to the piperazine class It is known for its complex structure, which includes a cyclohexyl group and a diphenylethyl moiety attached to a piperazine ring
準備方法
The synthesis of 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a psychoactive substance and its interactions with various neurotransmitter systems.
Pharmacology: Research focuses on its analgesic properties and its potential use in pain management.
Biology: The compound is used in studies involving receptor binding and signal transduction pathways.
Industry: It may have applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, including opioid receptors and NMDA (N-methyl-D-aspartate) receptors . This binding can modulate neurotransmitter release and reuptake, leading to its psychoactive and analgesic effects. The compound’s interaction with these receptors is a key factor in its pharmacological activity.
類似化合物との比較
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine can be compared with other piperazine derivatives, such as:
- 1-phenylpiperazine
- 1-benzylpiperazine
- 1-(3-chlorophenyl)piperazine
These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, 1-phenylpiperazine is known for its stimulant effects, while 1-(3-chlorophenyl)piperazine has been studied for its potential antidepressant properties. The unique combination of a cyclohexyl group and a diphenylethyl moiety in this compound distinguishes it from these other compounds and contributes to its specific pharmacological profile.
特性
CAS番号 |
57377-70-5 |
|---|---|
分子式 |
C24H32N2 |
分子量 |
348.5 g/mol |
IUPAC名 |
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine |
InChI |
InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2/t24-/m1/s1 |
InChIキー |
IGBRRSIHEGCUEN-XMMPIXPASA-N |
異性体SMILES |
C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


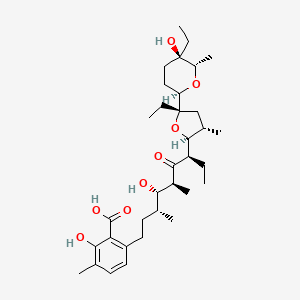
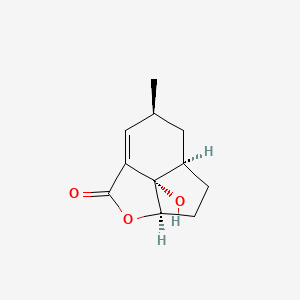
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765900.png)
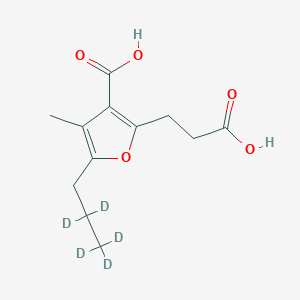
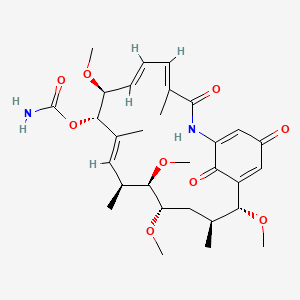
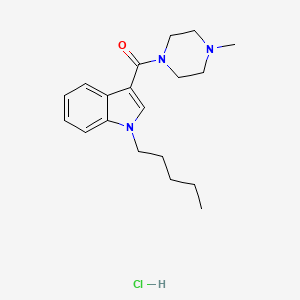
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)
![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)
![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)
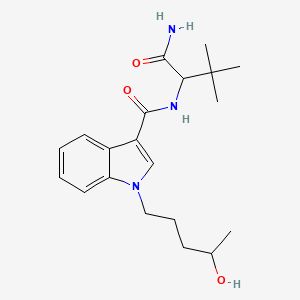
![(8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10765957.png)

